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Edaravone Adverse Event Profile: Key Data from
Recent Studies

Recent analyses of the FDA Adverse Event Reporting System (FAERS) provide a quantitative overview of

edaravone's safety profile. The tables below summarize the most significant findings, highlighting both the

most frequently reported adverse events and the strongest safety signals, some of which are not listed on the

drug's official label [1] [2].

Table 1: Most Common Adverse Events Associated with Edaravone (at the Preferred Term Level) [3]

[4]

Preferred Term (PT)
Number of Reports
(n)

Reporting Odds Ratio
(ROR)

Death 589 8.64

Disease Progression 266 28.26

Drug Ineffectiveness 252 2.16
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Preferred Term (PT)
Number of Reports
(n)

Reporting Odds Ratio
(ROR)

Amyotrophic Lateral Sclerosis (reporting of the

disease itself)

182 1497.86

Fatigue 139 2.07

Condition Aggravated 133 4.94

Asthenia (weakness) 122 4.17

Respiratory Distress 106 2.35

Muscular Weakness 104 12.27

Therapeutic Response Unexpected 98 27.68

Table 2: Strongest Adverse Event Signals for Edaravone (Including Unexpected AEs) [1] [2] [5]

Preferred Term (PT)
Reporting Odds Ratio
(ROR)

Note

Catheter Site Thrombosis 149.27 Unexpected, strong signal

Gastric Fistula 93.20 Unexpected, strong signal

Vein Collapse 43.31 Unexpected, strong signal

Cerebral Haemorrhage Detected by multiple
algorithms

Unexpected signal

Cerebral Infarction Detected by multiple
algorithms

Unexpected signal

Disseminated Intravascular

Coagulation

Detected by multiple
algorithms

Unexpected signal
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Preferred Term (PT)
Reporting Odds Ratio
(ROR)

Note

Abnormal Hepatic Function Detected by multiple
algorithms

Unexpected signal

Thrombosis Identified in comparative
analysis

Shared serious AE with other ALS

drugs

Methodologies for Pharmacovigilance Data Analysis

The following section details the experimental protocols for conducting a robust disproportionality analysis

using a database like FAERS, as employed in the cited 2025 studies [1] [3] [4].

1. Data Source and Extraction

Database: FDA Adverse Event Reporting System (FAERS), a publicly available database containing
spontaneous AE reports from healthcare professionals and consumers [3] [4].

Data Cleaning: A critical first step involves removing duplicate reports. The standard protocol is to
sort reports by CASEID, FDA_DT (date), and PRIMARYID, keeping only the report with the latest date

and highest PRIMARYID for each unique case [2].
Drug Identification: Extract all reports where edaravone is listed as the "Primary Suspect (PS)" drug

[1].
Coding: Adverse events are coded using the Medical Dictionary for Regulatory Activities (MedDRA),

which organizes events into System Organ Classes (SOCs) and specific Preferred Terms (PTs) [3]
[4].

2. Signal Detection using Disproportionality Analysis This analysis identifies AEs that are reported

disproportionately more often with edaravone than with other drugs in the database. Researchers typically

use multiple algorithms to cross-validate signals. The table below outlines the key methods and their

thresholds.

Table 3: Core Disproportionality Analysis Algorithms [3] [5]

Algorithm Formula Positive Signal Threshold
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| Reporting Odds Ratio (ROR) | ROR = (a/b) / (c/d) a=AE reports for target drug b=other AEs for target drug

c=AE reports for all other drugs d=other AEs for all other drugs | Lower 95% CI > 1; N ≥ 3 | | Proportional

Reporting Ratio (PRR) | PRR = (a/(a+b)) / (c/(c+d)) | PRR ≥ 2, χ² ≥ 4, N ≥ 3 | | Bayesian Confidence

Propagation Neural Network (BCPNN) | Information Component (IC) = log₂⁡(a * E⁻¹ ) E = expected count

under independence | IC025 > 0 |

3. Onset Time Analysis

Method: Analyze the THER (therapy) file in FAERS to calculate the time from drug initiation to the
onset of the AE.

Typical Finding: For edaravone, a 2025 study reported a median time-to-onset of 16 days, with over
56% of AEs occurring within the first month of treatment [2].

Pharmacovigilance Strategies & Regulatory Workflow

Staying compliant with global pharmacovigilance (PV) requirements demands a structured and proactive

strategy. The following workflow and points detail the key activities, incorporating the latest 2025 regulatory

changes.
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Data Collection & Monitoring

Start: Drug on Market
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Key 2025 EU Update: MAHs must monitor EudraVigilance
'with data from other available sources'  [6] [7]
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Figure 1: End-to-End Pharmacovigilance Process for Marketed Drugs

Proactive Data Collection and Monitoring: Go beyond internal data. As emphasized in the 2025
EU regulation update, Marketing Authorisation Holders (MAHs) must monitor the
EudraVigilance database "together with data from other available sources" [6] [7]. This includes
scientific literature, post-authorization safety studies (PASS), and real-world evidence databases like

FAERS.
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Streamlined Deviation Management: According to the amended EU regulation, the
Pharmacovigilance System Master File (PSMF) must now document only "major or critical"
deviations from pharmacovigilance procedures, reducing the administrative burden for MAHs [6] [7].

Clear Subcontracting Agreements: The 2025 EU update mandates that contracts with third
parties performing PV activities must clearly define roles, responsibilities, and data exchange
methods. These contracts must also include provisions for audits and inspections by the MAH and
competent authorities [7].

Post-Authorization Study Registration: A new requirement is that MAHs should register their
post-authorization safety studies (PASS) in the electronic post-authorization study register
(ENcEPP) maintained by the EMA [6].

Troubleshooting Common Scenarios

Scenario 1: A significant signal for catheter site thrombosis is identified through disproportionality

analysis.
Action: This is an "unexpected" serious AE. Prioritize this signal for in-depth validation. Review

clinical trial data, conduct a targeted literature review, and consider updating the risk
management plan (RMP) with specific monitoring recommendations for healthcare providers.

Report validated signals to health authorities as required.
Scenario 2: During an inspection, an auditor finds that not all minor process deviations are

documented in the PSMF.
Justification: Refer to the updated EU Implementing Regulation (EU) 2025/1466, which states

that only "major or critical" deviations need to be documented in the PSMF until resolved [6]
[7]. Ensure your internal SOPs have a clear definition of deviation severity.

Scenario 3: There is a high number of consumer-reported AEs for edaravone, which is consistent
with findings in the FAERS studies [2].

Action: Do not discount these reports. Incorporate them into your signal detection analysis.
Develop educational materials for patients and caregivers to improve the quality and accuracy

of these reports, turning them into a valuable data stream.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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